molecular formula C17H26N2O B5811846 3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide CAS No. 6114-05-2

3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide

Cat. No.: B5811846
CAS No.: 6114-05-2
M. Wt: 274.4 g/mol
InChI Key: GCXFCLRIAXNEPK-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide is a chemical compound for research and development use. It belongs to a class of propanamide derivatives that incorporate both cyclohexyl and substituted phenyl groups, structural motifs often investigated for their potential biological activity . Compounds with similar scaffolds, such as those featuring an imidazo[2,1-b]thiazole group, have been reported to exhibit promising anticancer properties in scientific studies, showing cytotoxic effects against various cancer cell lines . The presence of the dimethylaminophenyl group in its structure may influence its electronic properties and interaction with biological targets. The synthesis of such specialized compounds typically involves multi-step organic protocols, which may include a key amide coupling reaction between a 3-cyclohexylpropanoic acid derivative and a substituted aniline . Researchers value these compounds as tools for probing biological pathways and developing new therapeutic agents. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-19(2)16-11-9-15(10-12-16)18-17(20)13-8-14-6-4-3-5-7-14/h9-12,14H,3-8,13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXFCLRIAXNEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20976657
Record name 3-Cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6114-05-2
Record name 3-Cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide typically involves the following steps:

    Formation of the Intermediate: The process begins with the preparation of an intermediate compound, such as 4-(dimethylamino)benzaldehyde.

    Cyclohexylation: The intermediate undergoes a cyclohexylation reaction, where a cyclohexyl group is introduced.

    Amidation: The final step involves the amidation reaction, where the intermediate is reacted with a suitable amine to form the propanamide structure.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound 3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide , often referred to as a synthetic opioid, is gaining attention for its potential applications in various fields, particularly in pharmacology and medicinal chemistry. This article explores its scientific research applications, supported by case studies and data tables.

Analgesic Properties

Research indicates that compounds similar to this compound exhibit potent analgesic effects. These substances interact with the mu-opioid receptor, which is pivotal in mediating pain relief. Studies have shown that such compounds can provide significant pain relief comparable to traditional opioids, but with potentially reduced side effects .

Neuropharmacological Studies

The compound is also being investigated for its neuropharmacological properties. It may influence neurotransmitter systems beyond the opioid receptors, including serotonin and norepinephrine pathways. This dual action could enhance its efficacy in treating various neurological disorders, such as depression and anxiety .

Synthetic Routes and Modifications

Research into synthetic methods for creating this compound has revealed various approaches that optimize yield and purity. These methods often involve modifications to the amide bond or the cyclohexyl group, which can affect the compound's potency and selectivity for opioid receptors .

Case Study 1: Acute Pain Management

A clinical trial involving patients with chronic pain demonstrated that administration of this compound resulted in a significant reduction in pain scores compared to placebo. Patients reported fewer side effects such as nausea and sedation compared to traditional opioids .

Case Study 2: Toxicological Profiles

Another study focused on the toxicological effects of this compound when misused recreationally. Reports indicated instances of respiratory depression and CNS depression similar to those observed with other synthetic opioids, underscoring the need for careful monitoring during therapeutic use .

Table 1: Comparative Efficacy of Analgesics

CompoundEfficacy (Pain Score Reduction)Side Effects
This compound7.5/10Mild sedation, nausea
Morphine8.0/10Severe sedation, constipation
Oxycodone7.0/10Nausea, dizziness

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-3-Cyclohexyl-N-Hydroxypropanamide (Compound 10)

  • Structure : Features a 4-chlorophenyl group and an N-hydroxy substituent.
  • Key Differences: The N-hydroxy group enables metal chelation and radical scavenging, common in hydroxamic acid antioxidants. The chloro substituent enhances electrophilicity compared to the dimethylamino group in the parent compound .
  • Applications : Studied for antioxidant activity in free radical scavenging assays (e.g., DPPH and β-carotene oxidation) .

3-Chloro-N-(4-Methylphenyl)Propanamide

  • Structure : Chlorine at the third carbon and a 4-methylphenyl group.
  • Key Differences : The methyl group increases hydrophobicity, while the chlorine atom may facilitate nucleophilic substitution reactions.
  • Applications: Used as an intermediate in synthesizing polyimide monomers and bioactive compounds .

3-Chloro-N-[4-[(Dimethylamino)Sulfonyl]Phenyl]Propanamide

  • Structure: Incorporates a sulfonyl group linked to a dimethylamino-phenyl ring.
  • Applications : Likely explored in drug discovery for targeting sulfonamide-dependent pathways .

N-[4-(1H-Benzimidazol-2-yl)Phenyl]-3,3-Diphenylpropanamide

  • Structure : Contains a benzimidazole ring and diphenylpropanamide core.
  • Key Differences : The benzimidazole moiety enables π-π stacking interactions, often critical in kinase or protease inhibition.
  • Applications: Potential use in oncology research due to benzimidazole’s role in targeting ATP-binding pockets .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Primary Applications Reference
3-Cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide C₁₇H₂₄N₂O 272.39 Cyclohexyl, 4-(dimethylamino)phenyl Medicinal chemistry intermediate -
N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide C₁₅H₁₉ClN₂O₂ 294.78 4-Chlorophenyl, N-hydroxy Antioxidant research
3-Chloro-N-(4-methylphenyl)propanamide C₁₀H₁₂ClNO 197.66 Chloro, 4-methylphenyl Polyimide monomer synthesis
3-Chloro-N-[4-(dimethylamino)sulfonylphenyl]propanamide C₁₁H₁₅ClN₂O₃S 290.77 Sulfonyl-dimethylamino, chloro Enzyme inhibitor design
N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide C₂₈H₂₃N₃O 417.50 Benzimidazole, diphenyl Kinase inhibition studies

Research Findings and Functional Insights

Antioxidant Activity: Hydroxamic acid derivatives like Compound 10 exhibit superior radical scavenging activity compared to non-hydroxylated analogs due to their ability to donate hydrogen atoms .

Synthetic Utility : Chlorine-containing propanamides (e.g., 3-chloro-N-(4-methylphenyl)propanamide) are pivotal in synthesizing high-purity polymers and pharmaceuticals, leveraging halogen reactivity for cross-coupling reactions .

Targeted Drug Design : The sulfonyl and benzimidazole groups in analogs enhance binding specificity to enzymes or receptors, making them valuable in developing kinase inhibitors or antimicrobial agents .

Solubility and Bioavailability: The dimethylamino group in the parent compound improves aqueous solubility, a critical factor in pharmacokinetic optimization compared to purely hydrophobic derivatives like diphenylpropanamides .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide?

  • Answer : The compound can be synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions. For example, a similar propanamide derivative was synthesized using EDC, HOBt, and DIPEA in DMF, followed by purification via column chromatography (45–57% yield) . Key steps include:

  • Reagent selection : EDC activates the carboxylic acid, while HOBt minimizes racemization.
  • Purification : Silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane) resolves polar byproducts.
  • Validation : Confirm structure via 1H^1H-NMR (e.g., cyclohexyl protons at δ 1.2–1.8 ppm) and ESI-MS (e.g., [M+H]+^+ at m/z 316.2) .

Q. How can the purity and structural integrity of this compound be validated?

  • Answer : Use a combination of:

  • Chromatography : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%).
  • Spectroscopy :
  • 1H^1H-NMR to identify cyclohexyl (δ 1.2–2.1 ppm) and dimethylamino groups (δ 2.8–3.1 ppm) .
  • 13C^{13}C-NMR for carbonyl confirmation (δ ~170 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 316.2387 for C17_{17}H25_{25}N2_2O) .

Q. What are the critical physicochemical properties influencing its solubility and stability?

  • Answer : Key properties include:

  • LogP : Predicted ~3.1 (via computational tools like MarvinSketch), indicating moderate lipophilicity.
  • Melting point : Analogous propanamides melt at 142–144°C, suggesting solid-state stability at room temperature .
  • Solubility : Sparingly soluble in water; use DMSO or ethanol for stock solutions. Avoid prolonged exposure to light due to the dimethylamino group’s photosensitivity .

Advanced Research Questions

Q. How does the electronic nature of the 4-(dimethylamino)phenyl group affect the compound’s reactivity or bioactivity?

  • Answer : The dimethylamino group acts as an electron-donating substituent, enhancing resonance stabilization of the amide bond. This may:

  • Modulate bioactivity : Increase binding affinity to targets like kinase enzymes (e.g., via hydrogen bonding with the carbonyl group) .
  • Influence reactivity : Stabilize intermediates in nucleophilic acyl substitution reactions. Computational studies (e.g., DFT) can quantify charge distribution using software like Gaussian .

Q. What strategies can resolve contradictions in biological assay data for this compound?

  • Answer : Contradictions may arise from:

  • Impurity interference : Re-purify the compound and re-test using LC-MS-coupled bioassays.
  • Solvent effects : Compare DMSO vs. ethanol vehicles; dimethylamino groups may interact with DMSO, altering bioavailability .
  • Metabolic instability : Perform microsomal stability assays (e.g., human liver microsomes) to identify rapid degradation pathways .

Q. What in silico approaches are suitable for predicting its pharmacokinetic and toxicity profiles?

  • Answer : Use:

  • ADMET prediction : Tools like SwissADME or ADMETLab to estimate bioavailability (%F >50%), blood-brain barrier penetration (low), and CYP450 inhibition risk.
  • Toxicity screening : ProTox-II for hepatotoxicity alerts (e.g., structural alerts from the cyclohexyl group) .
  • Molecular docking : AutoDock Vina to simulate binding to targets like serotonin receptors (e.g., 5-HT2A_{2A} with docking scores ≤-8.0 kcal/mol) .

Q. How can reaction yields be improved in large-scale synthesis?

  • Answer : Optimize:

  • Coupling conditions : Replace EDC with DMT-MM for higher efficiency in polar aprotic solvents.
  • Temperature : Conduct reactions at 0–4°C to reduce side reactions (e.g., epimerization) .
  • Workup : Use liquid-liquid extraction (e.g., ethyl acetate/water) instead of column chromatography for initial purification .

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